1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Overview
Description
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide is a useful research compound. Its molecular formula is C8H12BrNO and its molecular weight is 218.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide has been studied for its potential as a corrosion inhibitor. For instance, Hegazy et al. (2016) evaluated similar cationic surfactants, including 1-dodecyl-2-((2-hydroxyethyl)imino)-1-methylpyrrolidin-1-ium bromide, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed a good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy et al., 2016).
Oil Spill Remediation
The compound's derivatives have been applied in environmental remediation, specifically in oil spill remediation in seawater. For instance, Shafiee et al. (2021) synthesized and characterized various asymmetric dicationic ionic liquids, including 1-(2-(1-dodecyl-2-methyl-1H-imidazol-3-ium-3-yl)ethyl)-4-methylpyridin-1-ium bromide, and evaluated their performance as oil spill dispersants (Shafiee et al., 2021).
Absorption Refrigeration Technology
In the field of absorption refrigeration technology, the physicochemical properties of solutions containing bromide-based ionic liquids, including 1-(2-hydroxyethyl)pyridinium bromide, have been measured. Królikowska et al. (2019) focused on their potential applications as working fluids in absorption refrigeration technology, finding that these solutions could be effective in this context (Królikowska et al., 2019).
Synthesis of Radioligands
The compound and its derivatives have been used in the synthesis of radioligands for medical imaging. Issa et al. (2006) synthesized tertiary amine precursors, including related bromide salts, and radiolabeled them for use as PET ligands in studying inhaled drug deposition (Issa et al., 2006).
Synthesis of Organic Compounds
In organic chemistry, this compound serves as a building block for synthesizing various compounds. For instance, Khlebnikov et al. (2018) used a related compound, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, as a trifluoromethyl-containing building block in the preparation of trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVRJKEXWPELA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCO.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499830 | |
Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26468-11-1 | |
Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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